

Molecular weight and formula of 3,3'-Diethylthiacarbocyanine iodide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,3'-Diethylthiacarbocyanine**

Cat. No.: **B14174943**

[Get Quote](#)

An In-Depth Technical Guide to **3,3'-Diethylthiacarbocyanine** Iodide (DiSC₂(3))

Section 1: Core Chemical Identity and Properties

3,3'-Diethylthiacarbocyanine iodide, commonly referred to by synonyms such as DiSC₂(3) or Thiazole Purple, is a synthetic organic compound belonging to the cyanine dye family.^{[1][2][3]} ^[4] These dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic nuclei. In the case of DiSC₂(3), this structure consists of two benzothiazole rings linked by a three-carbon trimethine chain. This extended, conjugated π -electron system is the fundamental origin of the molecule's strong absorption and fluorescence properties in the visible spectrum.^[2]

The iodide anion serves as the counterion to the positively charged cationic dye, ensuring charge neutrality and contributing to its solubility characteristics in various polar solvents.^[2] Due to its high molar absorptivity and notable fluorescence quantum yield, DiSC₂(3) has become an invaluable tool for researchers in biology, chemistry, and materials science.^{[2][5]}

Key Chemical Identifiers and Physicochemical Data

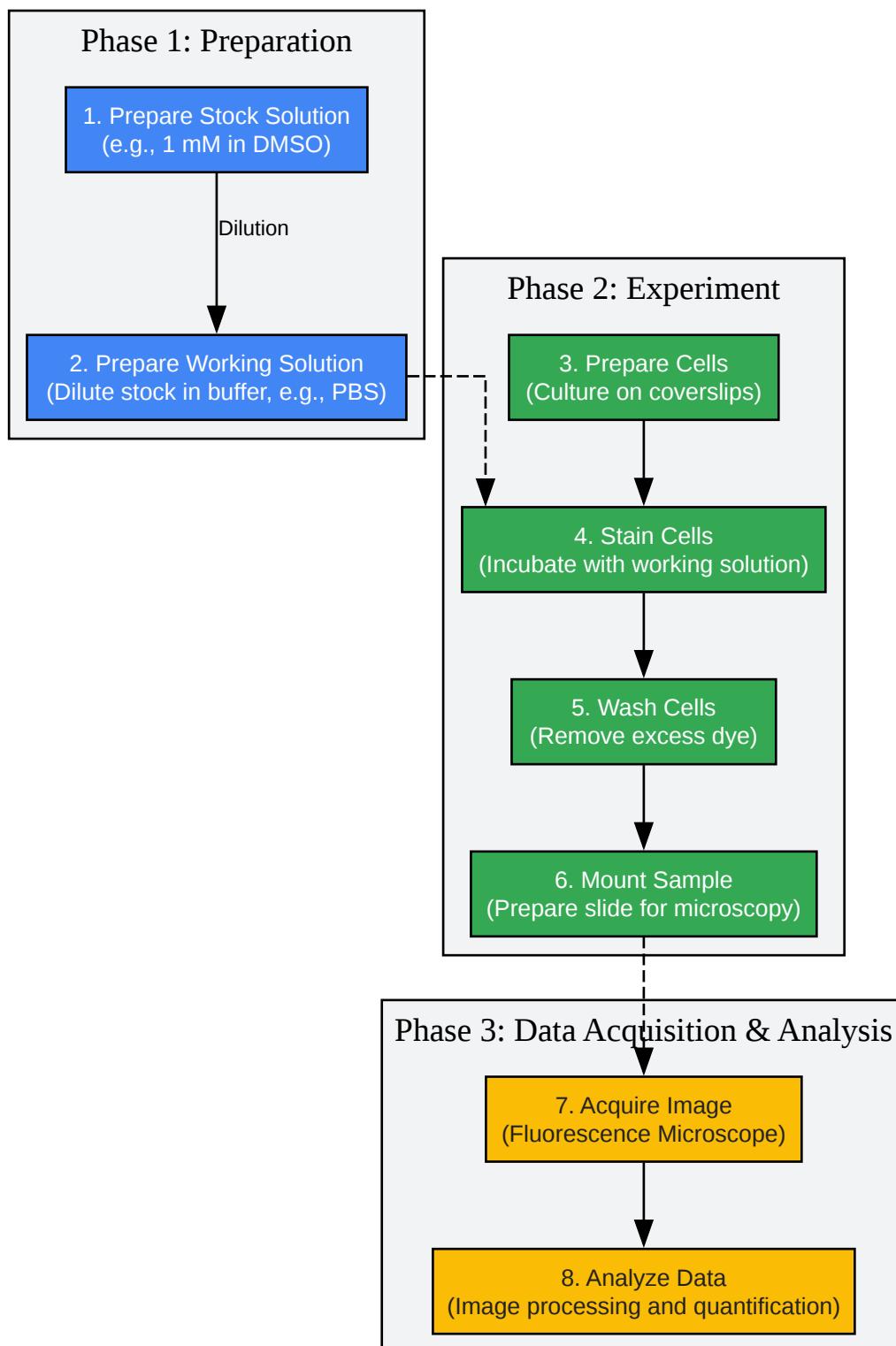
The fundamental properties of **3,3'-Diethylthiacarbocyanine** iodide are summarized below. This data is critical for experimental design, including the preparation of stock solutions and the selection of appropriate analytical equipment.

Property	Value	Source(s)
Chemical Formula	$C_{21}H_{21}IN_2S_2$	[1] [2] [4] [5] [6]
Molecular Weight	492.44 g/mol	[3] [4] [5] [6]
CAS Number	905-97-5	[1] [2] [3] [4] [6]
Appearance	Amber to brown to dark green powder/crystals	[3] [5]
Melting Point	268-270 °C (with decomposition)	[5] [6]
Max. Absorption (λ_{max})	~557-560 nm (in Methanol)	[3] [6]
Max. Fluorescence (λ_{em})	~576 nm (in Methanol)	[3]
Common Solvents	Methanol, Ethanol, Dimethyl sulfoxide (DMSO)	[3]

Section 2: Applications and Mechanism of Action

The utility of **3,3'-Diethylthiacarbocyanine** iodide stems from its photophysical properties. As a fluorescent dye, it absorbs photons of a specific wavelength (around 560 nm) and, after a brief excited state lifetime, emits photons at a longer wavelength. This Stokes shift is fundamental to its application in fluorescence-based techniques, allowing the emitted signal to be distinguished from the excitation light.

Core Applications


- Fluorescence Microscopy and Cellular Imaging: DiSC₂(3) is widely used to stain and visualize cellular structures.[\[5\]](#) Its lipophilic nature allows it to associate with cellular membranes, making it a valuable probe for visualizing cell boundaries and morphology in both live and fixed-cell imaging.
- Nucleic Acid Research: The planar structure of the dye allows it to interact with DNA. Studies have shown that DiSC₂(3) can bind to DNA, and its chiroptical properties can be used as a sensitive reporter of DNA helicity. For instance, it can spectroscopically differentiate between

the right-handed B-form and the left-handed Z-form of DNA, a feature of significant interest in studying gene regulation.[7]

- **Flow Cytometry:** In flow cytometry, the dye can be used to analyze cell populations by providing a distinct fluorescence signal, aiding in the identification and quantification of different cell types within a heterogeneous sample.[5]
- **Materials Science:** Beyond biology, DiSC₂(3) is employed in the development of advanced materials. It has been used as a donor in electrochemical systems and as a sensitizing layer on gold nanorods for Surface-Enhanced Raman Spectroscopy (SERRS).[6] Its properties are also leveraged in the creation of solid-state dye-doped polymer lasers.[6]

Workflow for a Typical Fluorescence Imaging Experiment

The following diagram outlines a standard workflow for utilizing DiSC₂(3) in a cellular imaging experiment, from solution preparation to final analysis. This process highlights the critical steps where careful handling and optimization are required to ensure data integrity.

[Click to download full resolution via product page](#)

Caption: Standard workflow for cellular imaging using DiSC₂(3).

Section 3: Experimental Protocol for Cellular Staining

This section provides a detailed, self-validating methodology for using **3,3'-Diethylthiacarbocyanine** iodide to stain adherent mammalian cells for fluorescence microscopy.

Objective: To reliably label cellular membranes for morphological analysis.

Materials:

- **3,3'-Diethylthiacarbocyanine** iodide (CAS 905-97-5)
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell culture medium (e.g., DMEM)
- Adherent mammalian cells (e.g., HeLa, A549)
- Glass coverslips in a 24-well plate
- Micropipettes and sterile tips
- Microcentrifuge tubes
- Mounting medium
- Microscope slides

Methodology:

- Safety First: Before handling, review the Safety Data Sheet (SDS). **3,3'-Diethylthiacarbocyanine** iodide is a skin, eye, and respiratory irritant.[\[1\]](#)[\[8\]](#) Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood.[\[8\]](#)

- Preparation of 1 mM Stock Solution:

- Causality: A concentrated stock solution in an anhydrous organic solvent like DMSO is prepared to ensure long-term stability and minimize hydrolysis. DMSO is the solvent of choice as it readily dissolves the dye and is miscible with aqueous cell culture media at low final concentrations (<0.5% v/v).
 - Accurately weigh 4.92 mg of DiSC₂(3) powder.
 - Dissolve the powder in 10 mL of anhydrous DMSO to yield a final concentration of 1 mM.
 - Vortex thoroughly until fully dissolved.
 - Aliquot into small-volume, light-blocking microcentrifuge tubes. Store at -20°C, protected from light and moisture.^{[3][9]} A properly stored stock solution is stable for several months.
^[9]

- Cell Preparation:

- Seed adherent cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluence on the day of staining.
- Incubate under standard conditions (e.g., 37°C, 5% CO₂) until cells are well-adhered and have reached the desired confluence.

- Staining and Incubation:

- Causality: The working solution is prepared immediately before use by diluting the stock solution in a physiologically compatible buffer like PBS. This prevents dye precipitation and ensures cell viability. The final concentration must be optimized as high concentrations can be cytotoxic.
- Prepare a working solution by diluting the 1 mM stock solution to a final concentration of 1-5 µM in pre-warmed PBS or serum-free medium. (e.g., add 2.5 µL of 1 mM stock to 497.5 µL of PBS for a 5 µM solution).
- Aspirate the culture medium from the wells.

- Gently wash the cells twice with 500 µL of warm PBS.
- Add 300-500 µL of the staining working solution to each well, ensuring the coverslip is fully submerged.
- Incubate for 15-30 minutes at 37°C, protected from light.
- **Washing and Mounting:**
 - Causality: Washing steps are crucial to remove unbound dye, which would otherwise contribute to high background fluorescence and reduce image contrast.
 - Aspirate the staining solution.
 - Wash the cells three times with 500 µL of warm PBS, with a 5-minute incubation for each wash.
 - Mount the coverslip onto a microscope slide using an appropriate mounting medium. Seal the edges with nail polish if desired for long-term storage.
- **Imaging and Validation:**
 - Self-Validation: To ensure the observed signal is specific, a control coverslip of unstained cells must be prepared and imaged using identical acquisition settings. This will establish the level of cellular autofluorescence.
 - Image the sample on a fluorescence microscope equipped with filters appropriate for DiSC₂(3). Use an excitation filter around 550-560 nm and an emission filter around 570-590 nm.
 - Optimize acquisition settings (exposure time, gain) on the stained sample to achieve a bright signal with minimal background, avoiding pixel saturation.

Section 4: Safety and Handling

Proper handling of **3,3'-Diethylthiacarbocyanine** iodide is essential to ensure laboratory safety. The compound is classified with several hazards that require specific precautionary measures.

Hazard Class	GHS Statement	Precautionary Measures
Skin Irritation	H315: Causes skin irritation	P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. [1] [8]
Eye Irritation	H319: Causes serious eye irritation	P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] [8]
Respiratory Irritation	H335: May cause respiratory irritation	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. [1]

Storage and Disposal:

- Storage: Store the compound in a tightly sealed, light-proof container in a cool, dry, and well-ventilated area.[\[8\]](#) For long-term stability, especially in solution, storage at -20°C is recommended.[\[3\]](#)[\[9\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[\[8\]](#)

References

- PubChem. (n.d.). **3,3'-Diethylthiacarbocyanine** iodide. National Center for Biotechnology Information.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,3'-Diethylthiacarbocyanine Iodide.
- Varghese, R., et al. (2011). 3,3'-Diethylthiacarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence. *Molecules*, 16(11), 9326-9336.
- PhotochemCAD. (n.d.). **3,3'-Diethylthiacarbocyanine** iodide.
- New Journal of Chemistry. (2009). π -Stacked and unstacked aggregate formation of 3,3'-diethylthiacarbocyanine iodide, a near-infrared dye. Royal Society of Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3,3'-Diethylthiacarbocyanine iodide | C21H21IN2S2 | CID 5709759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 905-97-5: 3,3'-Diethylthiacarbocyanine iodide [cymitquimica.com]
- 3. 3,3'-Diethylthiacarbocyanine iodide - CAS-Number 905-97-5 - Order from Chemodex [chemodex.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3,3'-DIETHYLTHIACARBOCYANINE IODIDE | 905-97-5 [chemicalbook.com]
- 7. 3,3'-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Molecular weight and formula of 3,3'-Diethylthiacarbocyanine iodide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14174943#molecular-weight-and-formula-of-3-3-diethylthiacarbocyanine-iodide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com